molecular formula C23H24O5 B164064 Folipastatin CAS No. 139959-71-0

Folipastatin

Cat. No.: B164064
CAS No.: 139959-71-0
M. Wt: 380.4 g/mol
InChI Key: JJMKBGPTPXPMBH-OXAWKVHCSA-N
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Description

Folipastatin is a depsidone compound known for its potent inhibition of phospholipase A2. It is produced by the fungi Aspergillus unguis and Wicklowia aquatica. The molecular formula of this compound is C23H24O5, and it has a molar mass of 380.44 g/mol .

Mechanism of Action

Target of Action

Folipastatin is a potent inhibitor of phospholipase A2 . Phospholipase A2 is an enzyme that catalyzes the hydrolysis of the sn-2 position of phospholipids, releasing arachidonic acid and lysophospholipids. This enzyme plays a crucial role in the inflammatory response and other physiological processes.

Mode of Action

This compound interacts with phospholipase A2, inhibiting its activity .

Biochemical Pathways

By inhibiting phospholipase A2, this compound affects the arachidonic acid pathway . This pathway is involved in the production of eicosanoids, which are signaling molecules that mediate inflammation and other immune responses. By inhibiting this pathway, this compound can potentially reduce inflammation and modulate immune responses .

Result of Action

The primary result of this compound’s action is the inhibition of phospholipase A2, leading to a decrease in the production of eicosanoids . This can potentially lead to reduced inflammation and modulation of immune responses.

Biochemical Analysis

Biochemical Properties

Folipastatin plays a significant role in biochemical reactions, particularly as an inhibitor of PLA2 . It interacts with PLA2, inhibiting the release of arachidonic acid from rat polymorphonuclear leukocytes . The nature of these interactions involves the binding of this compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of PLA2, an enzyme that plays a crucial role in the production of eicosanoids, which are signaling molecules that regulate inflammation and other cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with PLA2 . By inhibiting PLA2, this compound can potentially alter gene expression and cellular metabolism, given the role of eicosanoids in these processes.

Metabolic Pathways

This compound is involved in the metabolic pathway of phospholipids, where it interacts with PLA2 . This interaction could potentially affect metabolic flux or metabolite levels, given the role of PLA2 in lipid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Folipastatin is typically isolated from the fermentation broth of Aspergillus unguis. The process involves solvent extraction followed by a series of chromatographic techniques and recrystallization. The chemical structure of this compound is elucidated using spectroscopic methods such as proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance spectroscopy .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Aspergillus unguis under controlled conditions. The fermentation broth is then processed to extract and purify this compound using solvent extraction and chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Folipastatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound typically use reagents such as halogens or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Folipastatin has a wide range of scientific research applications:

Comparison with Similar Compounds

    Nidulin: Another depsidone compound with similar inhibitory effects on phospholipase A2.

    Aspergillomarasmine: A compound produced by Aspergillus species with similar biological activities.

Uniqueness of Folipastatin: this compound is unique due to its specific structure and potent inhibition of phospholipase A2. Its production by Aspergillus unguis and Wicklowia aquatica also distinguishes it from other similar compounds .

Properties

IUPAC Name

1,7-bis[(Z)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-7-11(3)15-9-17(24)13(5)20-19(15)23(26)28-21-14(6)18(25)10-16(12(4)8-2)22(21)27-20/h7-10,24-25H,1-6H3/b11-7-,12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMKBGPTPXPMBH-OXAWKVHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)C(=CC)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)/C(=C\C)/C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139959-71-0
Record name Folipastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139959710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOLIPASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E323392EAO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Folipastatin and where is it found?

A1: this compound is a natural compound with a depsidone carbon skeleton []. It was originally isolated from the fermentation broth of the fungus Aspergillus unguis []. More recently, it was also discovered in a newly described freshwater fungus called Wicklowia aquatica [].

Q2: What is the known biological activity of this compound?

A2: this compound has been identified as an inhibitor of phospholipase A2 [].

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